molecular formula C15H12O2 B14018343 9,10-Dihydrophenanthrene-9-carboxylic acid CAS No. 2222-30-2

9,10-Dihydrophenanthrene-9-carboxylic acid

Cat. No.: B14018343
CAS No.: 2222-30-2
M. Wt: 224.25 g/mol
InChI Key: MOXWGTRDIRKZTH-UHFFFAOYSA-N
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Description

9,10-Dihydrophenanthrene-9-carboxylic acid is an organic compound with the molecular formula C15H12O2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydrophenanthrene-9-carboxylic acid can be achieved through the photofixation of carbon dioxide. This involves the irradiation of phenanthrene in the presence of various amines and carbon dioxide in solvents such as dimethyl sulphoxide or dimethylformamide. The reaction yields this compound with conversions up to 55% .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 9,10-Dihydrophenanthrene-9-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into more oxidized forms, such as quinones.

    Reduction: The compound can be reduced to form different hydrocarbon derivatives.

    Substitution: Various substituents can be introduced into the phenanthrene ring system.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitro compounds.

Major Products Formed:

    Oxidation: Phenanthrenequinone derivatives.

    Reduction: Dihydro derivatives of phenanthrene.

    Substitution: Halogenated or nitro-substituted phenanthrene compounds.

Mechanism of Action

The mechanism by which 9,10-Dihydrophenanthrene-9-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. For instance, its derivatives have shown activity towards the inhibition of the SARS-CoV-2 3CLpro enzyme, which is crucial for the replication of the virus. The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its function and preventing viral proliferation .

Comparison with Similar Compounds

Uniqueness: 9,10-Dihydrophenanthrene-9-carboxylic acid is unique due to its carboxylic acid functionality, which imparts distinct chemical reactivity and potential for bioorthogonal reactions. This makes it particularly valuable in the development of new materials and therapeutic agents.

Properties

CAS No.

2222-30-2

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

9,10-dihydrophenanthrene-9-carboxylic acid

InChI

InChI=1S/C15H12O2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-8,14H,9H2,(H,16,17)

InChI Key

MOXWGTRDIRKZTH-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2C3=CC=CC=C31)C(=O)O

Origin of Product

United States

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